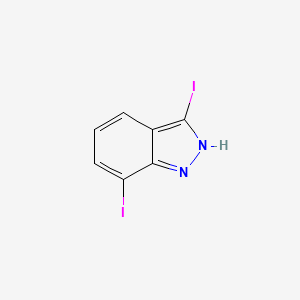

3,7-Diiodo-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,7-diiodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2N2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILISIMBDPSICGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646803 | |

| Record name | 3,7-Diiodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-61-9 | |

| Record name | 3,7-Diiodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Indazole Heterocyclic Systems in Chemical Research

Indazole, a 10 π-electron aromatic system, is structurally analogous to indole (B1671886) and exists in different tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant form. nih.govresearchgate.net While naturally occurring indazoles are rare, synthetic derivatives are prominent in medicinal chemistry, forming the core structure of numerous drugs with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. nih.govontosight.airsc.org The ability to functionalize the indazole ring at various positions allows for the fine-tuning of its chemical and physical properties, making it a privileged scaffold in drug discovery. nih.govresearchgate.net

The Role of Halogenation in Modifying Indazole Reactivity and Properties

The introduction of halogen atoms onto the indazole core is a key strategy for modifying its reactivity and biological profile. ontosight.ai Halogenation, particularly iodination and bromination, provides synthetic handles for further molecular elaboration through cross-coupling reactions, which are fundamental in the construction of complex molecules. chim.itnih.gov From a biological perspective, the presence of halogens can significantly enhance the therapeutic properties of indazole derivatives. ontosight.ai For instance, halogenated indazoles have been shown to possess improved antimicrobial and anticancer activities. ontosight.aiontosight.ai The position and nature of the halogen substituent can influence factors such as lipophilicity and the compound's interaction with biological targets. ontosight.ai

Specific Focus on Diiodinated Indazoles Within the Broader Indazole Family

Within the class of halogenated indazoles, diiodinated derivatives represent a particularly interesting subclass. The presence of two iodine atoms offers multiple sites for subsequent chemical transformations, enabling the synthesis of diverse and complex molecular architectures. researchgate.net This article will focus specifically on the chemical compound 3,7-diiodo-1H-indazole , a diiodinated indazole that serves as a valuable building block in organic synthesis. researchgate.net While information on this specific isomer is somewhat limited in publicly available literature, its structural features suggest significant potential for creating novel, functionalized indazole derivatives. The strategic placement of iodine at the 3- and 7-positions allows for regioselective reactions, providing a pathway to a variety of disubstituted indazoles that would be challenging to synthesize through other routes. researchgate.net

The following sections will delve into the known chemical properties and synthetic methodologies related to diiodinated indazoles, with a specific focus on compiling the available information for this compound.

Synthetic Pathways to this compound and Its Analogs

The synthesis of this compound and related diiodinated indazoles is a critical area of research, providing essential building blocks for the development of novel pharmaceuticals and functional materials. These compounds serve as versatile scaffolds for further chemical modification, primarily through cross-coupling reactions. This article explores the primary synthetic methodologies for preparing these diiodinated indazole structures, focusing on direct iodination techniques and stepwise synthesis strategies.

Applications of 3,7 Diiodo 1h Indazole As a Synthetic Building Block

Precursor for Advanced Organic Synthesis

The strategic placement of two iodine atoms on the 1H-indazole scaffold makes 3,7-diiodo-1H-indazole a highly valuable precursor for advanced organic synthesis. The differential reactivity of the C-I bonds can be exploited to achieve selective transformations, primarily through palladium-catalyzed cross-coupling reactions. This allows for the controlled, stepwise introduction of various substituents, leading to the creation of intricately functionalized indazole derivatives.

Research on analogous dihaloindazoles, such as 5-bromo-3-iodoindazoles, has demonstrated the feasibility of sequential Sonogashira and Suzuki cross-coupling reactions. thieme-connect.deresearchgate.net In these reactions, the more reactive C-I bond is typically functionalized first, followed by the reaction at the C-Br bond. Given that carbon-iodine bonds are generally more reactive than carbon-bromine bonds in such catalytic cycles, it can be inferred that this compound would exhibit excellent reactivity and selectivity in similar sequential coupling strategies.

This selective functionalization opens up possibilities for creating a vast library of disubstituted indazoles with tailored electronic and steric properties. For instance, a Sonogashira coupling at one position could introduce an alkynyl group, while a subsequent Suzuki coupling at the other position could add an aryl or heteroaryl moiety. This level of control is crucial for the synthesis of complex molecules with specific biological or material properties.

Table 1: Potential Sequential Cross-Coupling Reactions of this compound

| Step 1: Reaction at C3-Iodide | Step 2: Reaction at C7-Iodide | Potential Product Class |

| Sonogashira Coupling (Alkynylation) | Suzuki Coupling (Arylation) | 3-Alkynyl-7-aryl-1H-indazoles |

| Suzuki Coupling (Arylation) | Sonogashira Coupling (Alkynylation) | 3-Aryl-7-alkynyl-1H-indazoles |

| Heck Coupling (Alkenylation) | Stille Coupling (Arylation) | 3-Alkenyl-7-aryl-1H-indazoles |

| Buchwald-Hartwig Amination | Suzuki Coupling (Arylation) | 3-Amino-7-aryl-1H-indazoles |

Development of Complex Polycyclic Systems Incorporating the Indazole Moiety

The ability to introduce different functional groups at the 3- and 7-positions of the indazole core through sequential cross-coupling reactions paves the way for the construction of complex polycyclic systems. By carefully choosing the substituents, intramolecular cyclization reactions can be triggered to form fused ring systems incorporating the indazole moiety.

For example, the introduction of an ortho-halophenyl group at one position and a suitable nucleophile or reactive group at the other could facilitate an intramolecular cyclization to form novel heterocyclic structures. While direct examples starting from this compound are not extensively documented, the general principles of intramolecular cyclization of disubstituted heteroaromatics are well-established. Strategies such as intramolecular Heck reactions, Buchwald-Hartwig aminations, or Pictet-Spengler type reactions could potentially be employed to construct these polycyclic frameworks.

The synthesis of fused indazole systems, such as indolo[1,2-b]indazoles, has been reported through various synthetic routes. The availability of a versatile precursor like this compound could provide a more streamlined and flexible approach to these and other complex polycyclic indazole derivatives. The resulting polycyclic aromatic hydrocarbons (PAHs) containing the indazole nucleus are of significant interest due to their unique electronic and photophysical properties, making them targets for materials science and medicinal chemistry research.

Synthesis of Diverse Indazole Derivatives for Materials Science Research

The indazole scaffold is increasingly being explored for its potential in materials science, particularly in the field of organic electronics. Heterocyclic compounds play a crucial role in the design of functional materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). openaccessjournals.com The electronic properties of these materials can be finely tuned by modifying their molecular structure.

The use of this compound as a building block allows for the synthesis of a wide range of indazole derivatives with tailored electronic characteristics. Through cross-coupling reactions, various electron-donating or electron-withdrawing groups can be attached to the indazole core, thereby modulating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecules. This tunability is essential for designing materials with specific charge-transport properties or emission colors.

For instance, the synthesis of conjugated polymers incorporating the indazole unit is a promising area of research. Dihaloarenes are common monomers in polymerization reactions such as Suzuki or Stille polycondensation. This compound could serve as a key monomer in the synthesis of novel conjugated polymers with unique photophysical and electronic properties. researchgate.net Furthermore, indazole derivatives can be used to create functional dyes for applications in dye-sensitized solar cells (DSSCs) or as fluorescent probes. researchgate.netmdpi.comekb.eg The ability to introduce various substituents onto the indazole core via the diiodo-precursor allows for the rational design of dyes with specific absorption and emission characteristics. While the direct application of this compound in materials science is an emerging field, its potential as a versatile building block for the creation of novel functional organic materials is significant.

Medicinal Chemistry and Biological Relevance of 3,7 Diiodo 1h Indazole Derivatives

Indazole Derivatives as Pharmacophores in Drug Discovery

The indazole scaffold is a cornerstone in modern drug discovery, recognized for its ability to interact with a wide range of biological targets. Its structural features, including its aromaticity and hydrogen bonding capabilities, make it an ideal pharmacophore for designing inhibitors of enzymes and modulators of receptors. Consequently, indazole derivatives have been successfully developed for various therapeutic applications, from cancer to neurological disorders.

Modulation of Protein Kinase Activity by Indazole Scaffolds

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole nucleus is a key structural motif in numerous protein kinase inhibitors. Several indazole-based drugs, such as Axitinib, Pazopanib, and Entrectinib, are potent tyrosine kinase inhibitors used in cancer therapy.

Researchers have extensively explored the indazole scaffold to develop inhibitors for various kinase families, including:

VEGFR-2 Kinase: Indazole-pyrimidine hybrids have been reported as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The substitution pattern on the indazole ring was found to influence potency, with methoxy (B1213986) derivatives showing better activity than those with alkyl or halogen groups.

Extracellular Signal-Regulated Kinase (ERK1/2): Structure-based drug design has led to the discovery of indazole amide derivatives as potent inhibitors of ERK1/2, which are key components of the MAPK signaling pathway often dysregulated in cancer. Optimized compounds showed significant enzymatic and cellular activity.

Fibroblast Growth Factor Receptors (FGFRs): Through fragment-led design, novel 1H-indazole-based derivatives were identified as inhibitors of FGFR1-3, with one of the most active compounds, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine, showing an IC50 value of 100 nM against FGFR1.

Aurora Kinases: Utilizing in silico and knowledge-based design, researchers have identified novel indazole derivatives as potent inhibitors of Aurora kinases, which are critical for cell cycle regulation. The studies highlighted how different substituents on the indazole scaffold could confer selectivity for different Aurora kinase isoforms (A or B).

c-jun N-terminal kinase 3 (JNK3): An indazole/aza-indazole scaffold was developed as a novel chemotype for JNK3 inhibition, leading to potent and highly selective inhibitors with good oral bioavailability and high brain penetration.

The following table summarizes the activity of selected indazole-based kinase inhibitors.

| Compound/Derivative Class | Target Kinase(s) | Key Findings & Activity (IC₅₀) |

| Indazole Amide Derivatives | ERK1/2 | Potent enzymatic and cellular activity. IC₅₀ values ranged from 9.3 ± 3.2 to 25.8 ± 2.3 nM. |

| 1H-Indazole Derivatives | pan-Pim kinases | Compound 82a showed potent activity against Pim-1, Pim-2, and Pim-3. IC₅₀ values of 0.4, 1.1, and 0.4 nM, respectively. |

| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | FGFR1 | Identified as a potent inhibitor. IC₅₀ of 100 nM. |

| Indazole privileged scaffold | Aurora A/B | Compound 17 showed dual inhibition. |

| Indazole privileged scaffold | Aurora B selective | Compound 21 demonstrated selectivity for Aurora B. |

| Indazole privileged scaffold | Aurora A selective | Compound 30 demonstrated selectivity for Aurora A. |

| Indazole/aza-indazole scaffold | JNK3 | Compound 29 was a potent and selective inhibitor. IC₅₀ of 0.005 µM. |

Role in Cancer Research and Anticancer Agents

The indazole motif is a well-established scaffold for the development of anticancer agents, with several derivatives approved for clinical use. Their anticancer activity stems from various mechanisms, including but not limited to kinase inhibition.

Numerous studies have reported the synthesis and evaluation of novel indazole derivatives with potent antiproliferative activity against a range of human cancer cell lines. For example, a series of indazole derivatives were synthesized and tested against lung (A549), breast (MCF7), melanoma (A375), and colon (HT-29) cancer cell lines, with some compounds showing greater potency than the reference drug, combretastatin-A4.

Another study identified compound 2f from a series of indazole derivatives, which exhibited potent growth inhibitory activity against several cancer cell lines (IC₅₀ = 0.23–1.15 μM). This compound was found to induce apoptosis in breast cancer cells through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential. Furthermore, some indazole derivatives have been investigated as C-terminal inhibitors of heat shock protein 90 (HSP90), a key chaperone protein for many oncoproteins.

The table below presents the anticancer activity of selected indazole derivatives.

| Cell Line | Compound | IC₅₀ (µM) |

| K562 (Chronic Myeloid Leukemia) | Compound 6o | 5.15 |

| A549 (Lung) | Indazole derivative 13g | 0.010±0.0042 |

| MCF7 (Breast) | Indazole derivative 13g | 0.021±0.0031 |

| A375 (Melanoma) | Indazole derivative 13g | 0.015±0.0025 |

| HT-29 (Colon) | Indazole derivative 13g | 0.019±0.0017 |

| BT474 (Breast Cancer) | Compound 12d (HSP90 Inhibitor) | 6.86 |

| JIMT-1 (Breast Cancer) | Compound 12d (HSP90 Inhibitor) | 4.42 |

Antiviral and Antimicrobial Applications

The indazole scaffold has demonstrated significant potential in the development of agents to combat infectious diseases. Derivatives of indazole have been reported to possess antibacterial, antifungal, antiprotozoal, and antiviral properties.

In the realm of antimicrobial research, various N-methyl-3-aryl indazoles were tested against bacterial strains like Xanthomonas campestris and Bacillus megaterium, with several compounds showing excellent inhibitory activity. Other studies have identified indazole derivatives with significant potency against clinical and multidrug-resistant (MDR) strains of Staphylococcus and Enterococcus genera. Some 2H-indazole derivatives have also shown in vitro growth inhibition against the yeasts Candida albicans and Candida glabrata.

Regarding antiviral applications, recent research has explored indazole-based compounds as potential therapeutics. A novel pyrrolo[2,3-e]indazole scaffold was identified as a promising basis for developing dual-activity neuraminidase inhibitors active against both influenza A virus and S. pneumoniae. Additionally, computational studies have investigated the potential of indazole-2-pyrone hybrids as antiviral agents against HIV-1 and Coronaviruses. Indazole derivatives are also known to have anti-HIV activity.

| Organism/Virus | Compound/Derivative Class | Activity/Key Findings |

| Staphylococcus aureus (MDR) | Pyrazoline 9 (compared to indazoles) | Bacteriostatic activity, MIC value of 4 µg/mL. |

| Enterococcus faecalis | Indazole derivatives 2 and 3 | Showed antibacterial activity. |

| Giardia intestinalis | 2H-indazole derivative 18 | 12.8 times more active than metronidazole. |

| Influenza A Virus | Pyrrolo[2,3-e]indazole scaffold | Identified as a promising scaffold for neuraminidase inhibitors. |

| HIV-1 | Indazole-2-Pyrone Hybrids | Investigated for potential antiviral activity via computational analysis. |

Therapeutic Potential in Neurological Disorders and Other Diseases

The biological activity of indazole derivatives extends beyond cancer and infectious diseases into the realm of neurological disorders and other conditions. The indazole scaffold is present in compounds designed to treat central nervous system (CNS) diseases, pain, and inflammation.

For instance, certain N-alkyl-substituted indazole-5-carboxamide derivatives have been developed as potent inhibitors of Monoamine oxidase B (MAO-B) with nanomolar potency, positioning them as potential candidates for treating Parkinson's disease and other neurological disorders. Another study showed that the indazole derivative 6-amino-1-methyl-indazole (AMI) could exert a neuroprotective effect by inhibiting tau hyperphosphorylation, a key pathological feature in several neurodegenerative diseases, including Parkinson's.

Furthermore, indazole derivatives have been patented as non-narcotic, analgesic, and antipsychotic drugs. The serotonin (B10506) receptor antagonist Granisetron, which features an indazole core, is used to manage nausea and vomiting caused by chemotherapy. The anti-inflammatory drugs Bendazac and Benzydamine are also based on the 1H-indazole scaffold.

Structure-Activity Relationship (SAR) Studies of Diiodinated Indazole Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For indazole derivatives, SAR studies have guided the optimization of lead compounds into potent and selective therapeutic agents.

Impact of Iodine Substituents on Biological Activity

While specific and detailed SAR studies on 3,7-diiodo-1H-indazole are not extensively available in the public literature, the impact of halogen substituents, including iodine, on the indazole scaffold's biological activity can be inferred from various studies on related compounds.

Halogenation, particularly iodination and bromination, is a common strategy in medicinal chemistry. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target. In the context of indazoles, iodine substituents serve two primary roles:

Modulation of Biological Activity: The presence and position of iodine can directly affect the potency and selectivity of the compound. For example, in a series of indazole–pyrimidine-based VEGFR-2 inhibitors, the presence of a halogen group (like chlorine or bromine) led to a decrease in potency compared to a methoxy derivative. This suggests that for certain targets, a bulky and lipophilic iodine atom might not be favorable for optimal binding.

Synthetic Handle for Further Diversification: Iodo-indazoles are highly valuable synthetic intermediates. The carbon-iodine bond is particularly amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows medicinal chemists to use compounds like 3-iodoindazoles or diiodoindazoles as versatile building blocks to introduce a wide range of functional groups and explore the chemical space around the indazole core, thereby generating libraries of new derivatives for biological screening. For instance, 3-iodoindazoles have been prepared from 5-bromo or 5-nitroindazole (B105863) precursors and used in SAR studies to develop kinase inhibitors.

Design and Synthesis of Ligands Targeting Specific Biological Pathways

The this compound scaffold is a versatile building block in medicinal chemistry, designed for the synthesis of targeted ligands through subsequent functionalization. The presence of iodine atoms at both the 3- and 7-positions of the indazole core allows for regioselective modifications, primarily through palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of chemical moieties to optimize interactions with specific biological targets.

The synthesis of the core structure can be accomplished through methods developed for halogenated indazoles. For instance, a synthetic route can be adapted from the preparation of related compounds like 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole. A common strategy involves the diazotization of an appropriately substituted aniline, such as 2,6-diiodoaniline, followed by cyclization to form the indazole ring. Subsequent direct halogenation can be employed if necessary to install the second iodine atom. The resulting this compound serves as a key intermediate.

The design of specific ligands leverages the reactivity of the C-I bonds. These positions are strategic for creating derivatives that can target various biological pathways implicated in diseases like cancer and inflammation. Many indazole-based drugs function by inhibiting protein kinases, and the 3,7-diiodo scaffold is well-suited for developing such inhibitors. By employing transition-metal-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig reactions, diverse aryl, heteroaryl, alkyl, or amino groups can be introduced. This modular approach allows for the systematic exploration of the chemical space around the indazole core to achieve high potency and selectivity for the target enzyme.

For example, structural motifs known to interact with the ATP-binding site of kinases can be installed at the 3- or 7-position. The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment in several tyrosine kinase inhibitors. acs.org Derivatives of this compound can be synthesized to incorporate this feature, potentially leading to novel inhibitors of targets such as Epidermal Growth Factor Receptor (EGFR), Apoptosis signal-regulating kinase 1 (ASK1), or Janus kinases (JAKs). nih.govmdpi.com

Below is a table summarizing synthetic strategies for diversifying the this compound scaffold to target specific biological pathways.

| Target Pathway | Synthetic Strategy | Rationale for Modification | Example Reaction |

| Protein Kinases (e.g., EGFR, ASK1) | Suzuki Coupling | Introduction of (hetero)aryl groups to mimic the binding mode of known kinase inhibitors. | Reaction of this compound with arylboronic acids in the presence of a palladium catalyst. |

| Indoleamine 2,3-dioxygenase (IDO1) | Buchwald-Hartwig Amination | Installation of amine or amide functionalities to interact with key residues in the enzyme's active site. | Palladium-catalyzed coupling of this compound with primary or secondary amines. |

| p53/MDM2 Pathway | Sonogashira Coupling | Introduction of alkynyl groups as linkers to attach larger fragments that can disrupt protein-protein interactions. | Coupling with terminal alkynes using a palladium and copper co-catalyst system. |

| Estrogen Receptor (ER-α) | Stille Coupling | Attachment of organostannanes to introduce complex carbon skeletons for modulating receptor binding. | Palladium-catalyzed reaction with organotin compounds. |

These synthetic approaches underscore the utility of this compound as a platform for generating diverse libraries of compounds for biological screening. The ability to selectively functionalize two distinct positions on the scaffold provides a powerful tool for structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents. acs.org

Prodrug Design and Bioconjugation Strategies

The chemical properties of this compound and its derivatives lend themselves to various prodrug and bioconjugation strategies designed to improve pharmacokinetic properties, enhance target specificity, and reduce systemic toxicity.

Prodrug Design: A common prodrug strategy for heterocyclic compounds containing an N-H bond, such as 1H-indazole, is N-alkylation. nih.govnih.gov The nitrogen at the N1 position can be derivatized with a promoiety that masks the active compound, rendering it temporarily inactive. This moiety is designed to be cleaved in vivo by specific enzymes or physiological conditions to release the active parent drug. For instance, an ester-containing alkyl group could be attached to the N1 position, which would be susceptible to hydrolysis by esterases.

Another advanced strategy involves creating prodrugs that are activated by the unique microenvironment of diseased tissues. For example, many tumors and sites of inflammation exhibit high levels of reactive oxygen species (ROS). nih.gov A ROS-sensitive promoiety, such as an arylboronic acid, could be linked to the indazole core. nih.govnih.govdtu.dk In the presence of elevated ROS levels (e.g., hydrogen peroxide), the boronic acid is oxidized, triggering a cascade that releases the active indazole derivative specifically at the target site. nih.govdtu.dk This approach can significantly enhance the therapeutic index of a potent drug by minimizing its activity in healthy tissues.

Bioconjugation Strategies: Bioconjugation involves linking the drug molecule to a larger biomolecule, such as an antibody, polymer, or peptide, to achieve targeted delivery. The iodine atoms on the this compound scaffold are particularly useful handles for such modifications.

Transition Metal-Catalyzed Cross-Coupling: The C-I bonds are highly reactive in palladium-catalyzed reactions. This allows for the conjugation of the indazole derivative to a biomolecule that has been pre-functionalized with a suitable coupling partner, such as a boronic acid or a terminal alkyne (for Suzuki or Sonogashira coupling, respectively). This method provides a stable and covalent linkage.

Nucleophilic Aromatic Substitution (SNAr): While less reactive than activated aryl halides (e.g., those with strong electron-withdrawing groups), the C-I bonds on the indazole ring can potentially undergo SNAr reactions with strong nucleophiles. nih.gov Thiol groups on proteins (from cysteine residues) or other biomolecules can serve as nucleophiles to displace the iodide, forming a stable thioether bond. This strategy is foundational in the development of antibody-drug conjugates (ADCs).

Conjugation to Polymers: The indazole derivative can be conjugated to biocompatible polymers like HPMA (N-(2-hydroxypropyl) methacrylamide) or PEG (polyethylene glycol). mdpi.com This is often achieved by first modifying the indazole (e.g., at the N1 position) with a linker that has a reactive group (e.g., an amine or carboxylic acid) suitable for coupling to the polymer backbone. Polymer conjugation can improve water solubility, prolong circulation time, and facilitate passive targeting to tumors through the enhanced permeability and retention (EPR) effect. mdpi.comnih.gov

These strategies enable the transformation of a potent this compound derivative into a sophisticated therapeutic agent with enhanced drug delivery properties and a potentially wider therapeutic window.

Pharmacological Screening and In Vitro / In Vivo Studies (Methodologies only)

The pharmacological evaluation of newly synthesized this compound derivatives involves a tiered screening approach using a variety of established in vitro and in vivo methodologies. The specific assays employed depend on the intended therapeutic target, such as cancer or inflammatory diseases.

In Vitro Methodologies: Initial screening is typically performed using cell-free or cell-based in vitro assays to determine biological activity, potency, and mechanism of action.

Enzyme Inhibition Assays: For derivatives designed as kinase inhibitors, biochemical assays are used to measure the direct inhibition of the target kinase's activity. Methodologies include radiometric assays that measure the transfer of radiolabeled phosphate (B84403) (³²P or ³³P) from ATP to a substrate, or non-radioactive luminescence-based assays (e.g., ADP-Glo™) that quantify ADP production as a measure of kinase activity. rsc.org Fluorescence polarization assays can also be used to measure the binding affinity of the inhibitor to the kinase. organic-chemistry.org

Cell Proliferation and Cytotoxicity Assays: To assess anticancer potential, derivatives are tested for their ability to inhibit the growth of or kill cancer cells. Common methods include colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays, which measure cell viability. nih.govnih.govresearchgate.net These are often performed on a panel of human cancer cell lines to assess the spectrum of activity.

Cellular Mechanism of Action Assays: To understand how a compound exerts its effects, further cell-based assays are conducted.

Apoptosis Assays: Methods such as Annexin V/propidium (B1200493) iodide staining followed by flow cytometry, or western blotting for apoptosis markers like cleaved caspase-3 and proteins from the Bcl-2 family, are used to determine if the compound induces programmed cell death.

Cell Cycle Analysis: Flow cytometry of cells stained with a DNA-intercalating dye (e.g., propidium iodide) is used to determine at which phase of the cell cycle (G1, S, G2/M) the compound causes arrest.

Cellular Target Engagement: Assays like the NanoBRET™ Target Engagement Assay can be used in live cells to confirm that the compound is binding to its intended intracellular target. nih.gov Cellular phosphorylation assays, often analyzed by western blot or ELISA, can measure the inhibition of a specific signaling pathway downstream of the target kinase. nih.gov

Cell Migration and Invasion Assays: For anticancer agents, the effect on metastasis can be studied using transwell migration assays (Boyden chamber) or wound-healing (scratch) assays. nih.gov

In Vivo Methodologies: Promising compounds identified from in vitro screening are advanced to in vivo studies using animal models to evaluate their efficacy and pharmacokinetic properties.

Xenograft Models for Anticancer Activity: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice). Once tumors are established, the animals are treated with the test compound. Efficacy is determined by measuring the inhibition of tumor growth over time compared to a vehicle-treated control group.

Models of Inflammation: For anti-inflammatory activity, various animal models are available. The carrageenan-induced paw edema model in rats is a widely used method to screen for acute anti-inflammatory effects. The extent of edema is measured at different time points after administration of the compound and the inflammatory agent.

Pharmacokinetic (PK) Studies: These studies are conducted in animals (typically mice or rats) to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Blood samples are collected at various time points after administration, and the concentration of the compound is measured using techniques like liquid chromatography-mass spectrometry (LC-MS).

The following table summarizes key methodologies for pharmacological screening.

| Study Type | Methodology | Purpose |

| In Vitro | Kinase Activity Assay (e.g., ADP-Glo™) | To measure direct inhibition of a target enzyme. |

| MTT / SRB Cell Viability Assay | To assess general cytotoxicity and anti-proliferative effects against cancer cell lines. | |

| Flow Cytometry (Annexin V / PI) | To determine if the compound induces apoptosis. | |

| Western Blotting | To measure changes in protein expression related to cell cycle or apoptosis pathways. | |

| Transwell Migration Assay | To evaluate the effect on cancer cell invasion and metastatic potential. | |

| In Vivo | Human Tumor Xenograft Mouse Model | To assess the anticancer efficacy of a compound in a living organism. |

| Carrageenan-Induced Paw Edema Rat Model | To evaluate acute anti-inflammatory activity. | |

| Pharmacokinetic (PK) Analysis | To determine the ADME profile of a compound. |

Theoretical and Computational Studies of 3,7 Diiodo 1h Indazole and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of indazole systems. These methods allow for a detailed examination of electron distribution and its influence on molecular behavior.

The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. DFT studies on indazole derivatives have been used to analyze key electronic descriptors. A crucial aspect of this analysis is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability.

For instance, a DFT computational study on a series of 3-carboxamide indazole derivatives revealed that specific substitutions could significantly alter the HOMO-LUMO energy gap. nih.gov A larger gap generally implies higher stability and lower reactivity. In the context of 3,7-diiodo-1H-indazole, theoretical calculations would predict how the two iodine atoms, being electron-withdrawing, influence the electron density distribution across the indazole core, affecting the energies of the HOMO and LUMO orbitals. These calculations help in understanding the molecule's potential as an electron donor or acceptor in chemical reactions.

Theoretical calculations are invaluable for mapping the pathways of chemical reactions. They can be used to calculate the energies of reactants, products, transition states, and intermediates, thereby elucidating the most favorable reaction mechanism. For the indazole scaffold, computational studies have been employed to investigate synthesis routes. For example, a theoretical study on the cyclization step in the synthesis of 1H-indazole demonstrated that a previously accepted mechanism was not feasible, leading to the proposal of a new hydrogen bond-propelled mechanism. researchgate.net Such studies can predict the feasibility of different synthetic pathways for producing this compound and its derivatives, guiding experimental efforts. The synthesis of 3-substituted indazoles via 1,3-dipolar cycloaddition of in situ generated diazo compounds with arynes is another reaction class where computational modeling can clarify the sequence of bond formation and breaking. organic-chemistry.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

In silico techniques like molecular docking and molecular dynamics (MD) simulations are pivotal in drug discovery for predicting how a ligand, such as an indazole derivative, might interact with a biological target, typically a protein or enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The strength of this interaction is estimated using a scoring function, often expressed as binding energy in kcal/mol. Numerous studies have demonstrated the utility of docking for indazole derivatives against various therapeutic targets. For example, novel indazole analogs have been docked against protein kinases, with results showing binding energies as favorable as -7.45 kcal/mol, indicating strong potential for inhibition. researchgate.net Similarly, other indazole derivatives have been evaluated as inhibitors of carbonic anhydrase II and renal cancer-related proteins, with docking studies successfully identifying key interactions like hydrogen bonds and hydrophobic contacts within the active sites. nih.govscielo.br

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-target complex over time. MD simulations model the movement of atoms in the complex, providing insights into its dynamic behavior. Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein. For example, MD simulations on imidazole-based 1,2,3-triazoles complexed with carbonic anhydrase II showed average RMSD values of 3.20 Å for the ligand-protein complex, confirming a stable interaction. scielo.br These simulations validate the docking poses and provide a more realistic model of the binding event. ajchem-a.compensoft.net

| Indazole Derivative Class | Protein Target | PDB ID | Best Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|---|

| Arylindazoles | Protein Kinase | 2ZCS | -7.45 | Tyr248, Lys273, Val268, Arg171 | researchgate.net |

| 3-Carboxamide Indazoles | Renal Cancer-Related Protein | 6FEW | Not specified | Not specified | nih.gov |

| Multi-substituted Tetrahydro-1H-indazoles | DNA Gyrase | 1KZN | Not specified | Not specified | jmchemsci.com |

| Imidazole-based 1,2,3-triazoles (related azoles) | Carbonic Anhydrase II | Not specified | -8.4 | Not specified | scielo.br |

In Silico Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity of this compound and the selectivity of its reactions. By calculating the distribution of electron density and mapping the molecular electrostatic potential (MEP), regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be identified. This information is crucial for predicting the outcomes of electrophilic substitution reactions, which are common for heteroaromatic compounds like indazole. chemicalbook.com

Spectroscopic Analysis (Theoretical Predictions and Interpretations)

Computational chemistry is a powerful ally in the interpretation of experimental spectra. Theoretical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-visible electronic transitions.

For NMR spectroscopy, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate chemical shifts. A study on nitro-1H-indazoles successfully used GIAO calculations at the B3LYP/6-311++G(d,p) level to provide a sound basis for experimental NMR observations. semanticscholar.org This approach could be applied to this compound to predict its ¹H and ¹³C NMR spectra. Comparing the calculated spectra with experimental data can confirm the compound's structure and help assign specific signals to the correct atoms.

Similarly, theoretical calculations of vibrational frequencies can aid in the interpretation of IR spectra. Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, N-H bend), allowing for a detailed assignment of the experimental IR absorption bands. For UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, predicting the absorption wavelengths (λmax) and helping to understand the electronic transitions responsible for the observed spectral features. researchgate.net

| Spectroscopic Technique | Computational Method | Predicted Properties | Purpose |

|---|---|---|---|

| NMR (¹H, ¹³C) | GIAO (Gauge-Invariant Atomic Orbital) | Chemical shifts, coupling constants | Structural confirmation and signal assignment semanticscholar.org |

| Infrared (IR) | DFT Frequency Calculation | Vibrational frequencies and modes | Interpretation of absorption bands nih.gov |

| UV-Visible | TD-DFT (Time-Dependent DFT) | Excitation energies, oscillator strengths (λmax) | Assignment of electronic transitions researchgate.net |

| Mass Spectrometry (MS) | N/A (used for experimental characterization) | Mass-to-charge ratio | Confirmation of molecular weight nih.govresearchgate.net |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Site-Specific Functionalization

The presence of two iodine atoms at the 3- and 7-positions of the indazole core in 3,7-Diiodo-1H-indazole offers a unique opportunity for selective and site-specific functionalization. Future research will likely focus on developing novel synthetic methodologies to exploit the differential reactivity of these two C-I bonds.

One promising avenue is the use of transition metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings could be systematically investigated to selectively introduce a wide array of substituents at either the 3- or 7-position. The development of orthogonal protection strategies for one of the iodo groups would be a key enabling technology in this regard. This would allow for the sequential and controlled introduction of different functional groups, leading to the synthesis of diverse libraries of 3,7-disubstituted indazole derivatives.

Furthermore, the exploration of C-H activation and functionalization techniques presents another exciting frontier. Directing group-assisted C-H activation at other positions of the indazole ring, while leaving the iodo groups intact for subsequent modifications, could provide access to novel and complex molecular architectures. The development of regioselective lithiation and subsequent trapping with various electrophiles is another area ripe for exploration.

A key research finding in the synthesis of related compounds is the efficient preparation of 7-substituted and 3,7-disubstituted 1H-indazoles, including 3-bromo-7-iodo-1H-indazole, which serves as a valuable building block for palladium cross-coupling reactions. nih.gov This precedent suggests that similar strategies can be effectively applied to this compound.

Table 1: Potential Synthetic Methodologies for Site-Specific Functionalization of this compound

| Methodology | Potential Application | Desired Outcome |

| Selective Cross-Coupling | Introduction of aryl, alkyl, or alkynyl groups at C3 or C7. | Diverse library of 3,7-disubstituted indazoles. |

| Orthogonal Protection | Sequential functionalization of the C3 and C7 positions. | Controlled synthesis of complex indazole derivatives. |

| C-H Activation | Functionalization of other positions on the indazole ring. | Access to novel molecular scaffolds. |

| Regioselective Lithiation | Introduction of various electrophiles at specific positions. | Generation of functionally diverse indazoles. |

Exploration of New Biological Targets and Therapeutic Areas

The indazole scaffold is a well-established pharmacophore found in numerous biologically active compounds with a wide range of therapeutic applications, including oncology, inflammation, and infectious diseases. The unique substitution pattern of this compound provides an opportunity to explore novel biological targets and therapeutic areas.

Future research should focus on screening this compound and its derivatives against a broad panel of biological targets. This could include kinases, proteases, and other enzymes implicated in various disease pathways. The di-iodo substitution may confer unique binding properties or selectivity for specific targets that are not observed with other substituted indazoles.

Given the prevalence of indazole-based compounds as kinase inhibitors, a primary focus could be on screening against various kinase families, such as tyrosine kinases and serine/threonine kinases. The anti-proliferative and cytotoxic effects of these compounds could be evaluated in various cancer cell lines to identify potential anticancer agents.

Furthermore, the anti-inflammatory and antimicrobial potential of this compound derivatives should be investigated. The indazole nucleus is known to be present in compounds with potent anti-inflammatory and antimicrobial activities.

Advanced Computational Modeling for Structure-Based Design

Advanced computational modeling and simulation techniques will be instrumental in guiding the rational design of novel this compound-based compounds with enhanced biological activity and selectivity. Molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the binding modes of these compounds with their biological targets.

Molecular docking studies can be employed to predict the binding affinity and orientation of this compound derivatives within the active site of a target protein. This information can be used to design new analogs with improved interactions and potency. The heavy iodine atoms may play a significant role in forming halogen bonds with the protein, a type of interaction that is increasingly recognized for its importance in drug-receptor binding.

Molecular dynamics simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and the conformational changes that may occur upon ligand binding. This can help in understanding the mechanism of action and in designing more effective inhibitors.

QSAR studies can be used to establish a correlation between the physicochemical properties of the this compound derivatives and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

Integration with High-Throughput Screening and Combinatorial Chemistry

The integration of this compound with high-throughput screening (HTS) and combinatorial chemistry platforms will be crucial for accelerating the discovery of new lead compounds. The versatile nature of the di-iodinated scaffold makes it an ideal starting point for the generation of large and diverse chemical libraries.

Combinatorial chemistry approaches can be used to rapidly synthesize a large number of this compound derivatives with a wide range of substituents at the 3- and 7-positions. These libraries can then be screened against a variety of biological targets using HTS assays to identify hits with desired biological activity.

The development of efficient and robust synthetic routes for the parallel synthesis of these compounds will be a key prerequisite for the successful implementation of this strategy. The use of solid-phase synthesis or fluorous-tagging techniques could facilitate the purification and handling of the library members.

The data generated from HTS campaigns can be used to build structure-activity relationship (SAR) models, which can then be used to guide the design of more potent and selective compounds. This iterative cycle of design, synthesis, and screening is a powerful paradigm in modern drug discovery.

Q & A

Q. What are the common synthetic strategies for preparing 3,7-Diiodo-1H-indazole, and how do reaction conditions influence yield?

Synthesis of this compound typically involves halogenation of indazole precursors. Key strategies include:

- Transition metal-catalyzed iodination : Copper(I)- or palladium-catalyzed reactions enable regioselective introduction of iodine atoms at positions 3 and 7. Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and yield .

- Cycloaddition approaches : Intramolecular [2+3] cycloaddition of diazo compounds with aryl iodides can construct the indazole core, followed by iodination. Catalyst choice (e.g., Cu(I) vs. Rh(II)) and stoichiometry of iodine sources (e.g., NIS vs. I₂) must be optimized to avoid over-iodination .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Structural validation requires a combination of:

- Spectroscopic methods : H/C NMR to confirm substitution patterns (e.g., deshielding of C3/C7 protons due to iodine’s electron-withdrawing effect) .

- X-ray crystallography : Resolves iodine positioning and hydrogen-bonding interactions in the indazole core. Crystallographic data (CCDC deposition: e.g., 1902859) are critical for confirming tautomeric forms (1H vs. 2H-indazole) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns characteristic of diiodinated species .

Q. What is the pharmacological significance of this compound in early-stage drug discovery?

Indazole derivatives exhibit diverse bioactivity, and the diiodo substitution enhances pharmacokinetic properties:

- Kinase inhibition : The iodine atoms may occupy hydrophobic pockets in kinase ATP-binding sites, as seen in CDK and PKA inhibitors. Preliminary assays should evaluate IC₅₀ values against target kinases .

- Anticancer potential : Structural analogs (e.g., 7-nitroindazole) show antiproliferative effects via ROS generation. In vitro cytotoxicity assays (MTT or apoptosis markers) are recommended to assess potency .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

Advanced optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time (from 24h to <2h) and improves regioselectivity by enhancing energy transfer. For example, 150°C microwave irradiation in DMF increases yield by 20–30% compared to conventional heating .

- Flow chemistry : Continuous flow systems with immobilized catalysts (e.g., Pd/C) enable precise control of iodine stoichiometry, reducing poly-iodinated byproducts .

Q. How should conflicting pharmacological data for this compound derivatives be resolved?

Contradictions in bioactivity data may arise from:

- Model variability : Discrepancies between in vitro (e.g., cell-free kinase assays) and in vivo (e.g., murine tumor models) results require cross-validation using orthogonal assays (e.g., Western blotting for target engagement) .

- Solubility limitations : The compound’s low aqueous solubility can skew IC₅₀ values. Use of co-solvents (e.g., DMSO ≤0.1%) or nanoformulations improves bioavailability in efficacy studies .

Q. What computational methods predict the binding interactions of this compound with biological targets?

- Molecular docking : Tools like AutoDock Vina simulate interactions with kinase domains (e.g., mGluR5 or AMPA receptors). Docking scores correlate with experimental IC₅₀ when halogen bonding is prioritized in scoring functions .

- Molecular dynamics (MD) simulations : 100-ns MD trajectories assess stability of iodine-mediated interactions in binding pockets. For example, 3,7-diiodo substitution in indazole shows stronger van der Waals interactions with HSF1 compared to mono-iodo analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.